Pcsk9-IN-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pcsk9-IN-26 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by binding to low-density lipoprotein receptors (LDLR) on the surface of liver cells, leading to their degradation. By inhibiting PCSK9, this compound helps in reducing the levels of low-density lipoprotein cholesterol (LDL-C) in the blood, which is beneficial for preventing cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-26 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PCSK9 inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control. The compound is typically produced in specialized facilities that adhere to Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pcsk9-IN-26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced derivatives .
Aplicaciones Científicas De Investigación
Pcsk9-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Employed in research to understand the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in lowering LDL-C levels and preventing cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting PCSK9 for the treatment of hypercholesterolemia and related conditions .
Mecanismo De Acción
Pcsk9-IN-26 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors on the surface of liver cells. This inhibition leads to an increase in the number of LDL receptors available to clear LDL-C from the bloodstream, thereby reducing LDL-C levels. The molecular targets of this compound include the active site of PCSK9, and the pathways involved are related to cholesterol metabolism and cardiovascular health .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pcsk9-IN-26 include:
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces the production of PCSK9
Uniqueness
This compound is unique in its specific chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like alirocumab and evolocumab directly bind to PCSK9, this compound may offer different pharmacokinetic properties and potential advantages in terms of oral bioavailability and ease of administration .
Propiedades
Fórmula molecular |
C25H25N9O |
---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
3-[6-[[(1S,3S)-3-[(6-cyclopropyl-1,2,4-triazin-3-yl)amino]cyclopentyl]amino]pyridin-3-yl]-1-methyl-2-oxobenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C25H25N9O/c1-33-21-8-2-15(12-26)10-22(21)34(25(33)35)19-7-9-23(27-13-19)29-17-5-6-18(11-17)30-24-28-14-20(31-32-24)16-3-4-16/h2,7-10,13-14,16-18H,3-6,11H2,1H3,(H,27,29)(H,28,30,32)/t17-,18-/m0/s1 |
Clave InChI |
KGCMCDSSNKQQML-ROUUACIJSA-N |
SMILES isomérico |
CN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)N[C@H]4CC[C@@H](C4)NC5=NC=C(N=N5)C6CC6 |
SMILES canónico |
CN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)NC4CCC(C4)NC5=NC=C(N=N5)C6CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.